2-ethyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide is a synthetic organic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a complex arrangement of functional groups, making it a subject of interest for researchers in various fields.
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological and medicinal activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may have similar effects.
Action Environment
The synthesis of similar thiazole derivatives has been achieved under both microwave irradiation and thermal heating , suggesting that the compound may be stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide typically involves multi-step organic reactions One common method starts with the preparation of the imidazo[2,1-b]thiazole core This can be achieved through the cyclization of appropriate thiazole and imidazole precursors under acidic or basic conditions
For example, the synthesis might proceed as follows:
Cyclization: Reacting 2-aminothiazole with 2-bromoacetophenone under basic conditions to form the imidazo[2,1-b]thiazole core.
Alkylation: Introducing the ethyl group via an alkylation reaction using ethyl bromide.
Amidation: Coupling the resulting intermediate with butanoyl chloride to form the final butanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-ethyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazothiazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-ethyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide can be compared with other imidazothiazole derivatives, such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Compared to these compounds, this compound may exhibit unique biological activities or improved efficacy in certain applications, making it a valuable subject for further research.
Properties
IUPAC Name |
2-ethyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-4-13(5-2)17(22)19-15-8-6-14(7-9-15)16-10-21-12(3)11-23-18(21)20-16/h6-11,13H,4-5H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQTWCUTKBYQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.